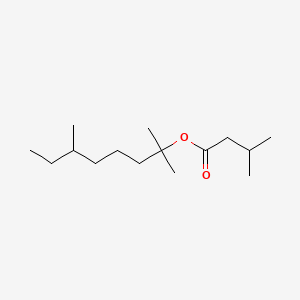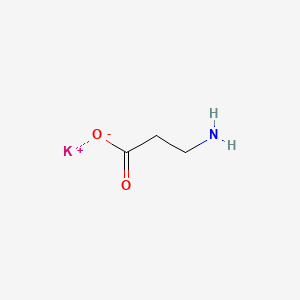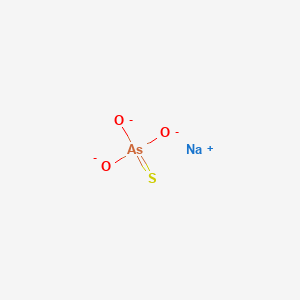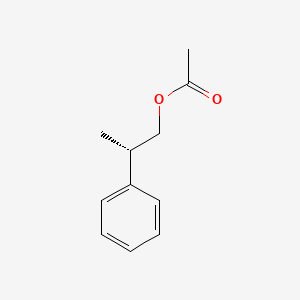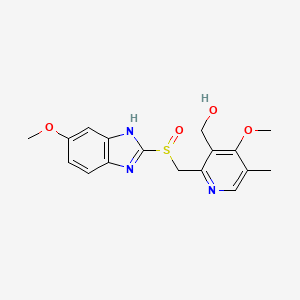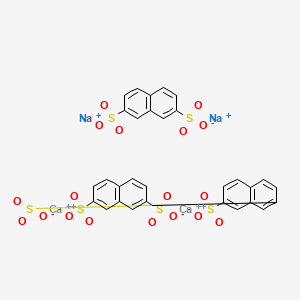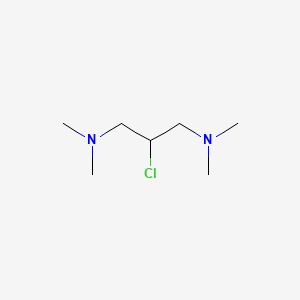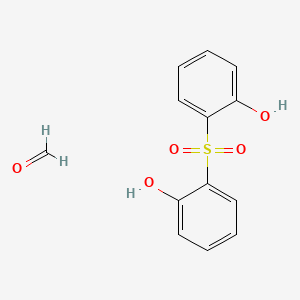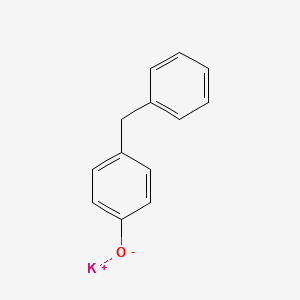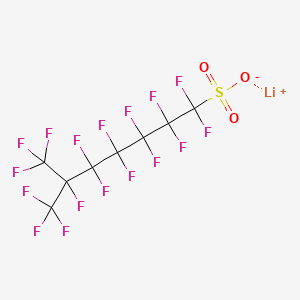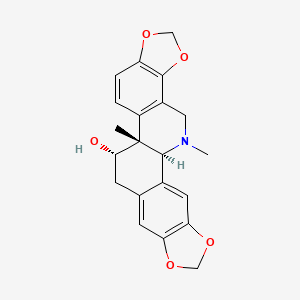
Chelidonine, 13-methyl-, (14beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isocorynoline is a naturally occurring alkaloid found in various plant species, particularly in the Papaveraceae family. It is a member of the aporphine alkaloids, which are known for their diverse biological activities. Isocorynoline has been studied for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isocorynoline can be synthesized through several methods. One common approach involves the biogenetic route from protoberberine alkaloid, corysamine. This method includes multiple steps, such as cyclization and demethylation reactions .
Industrial Production Methods
Industrial production of isocorynoline typically involves extraction from natural sources, such as plants in the Papaveraceae family. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity isocorynoline .
Chemical Reactions Analysis
Types of Reactions
Isocorynoline undergoes various chemical reactions, including:
Oxidation: Isocorynoline can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert isocorynoline to its dihydro derivatives.
Substitution: Isocorynoline can undergo substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroisocorynoline and related compounds.
Substitution: Various substituted isocorynoline derivatives.
Scientific Research Applications
Isocorynoline has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and neuroprotective properties.
Industry: Utilized in the development of pharmaceuticals and other bioactive products
Mechanism of Action
Isocorynoline exerts its effects through various molecular targets and pathways. It has been shown to inhibit the 5-HT2A receptor-mediated current response, which is involved in neurotransmission. Additionally, isocorynoline exhibits anti-cancer effects by inhibiting the epithelial-mesenchymal transition (EMT) in cancer cells, thereby preventing metastasis .
Comparison with Similar Compounds
Isocorynoline is unique among similar compounds due to its specific biological activities and molecular targets. Some similar compounds include:
Corydine: Another aporphine alkaloid with similar structural features but different biological activities.
Corytuberine: Shares structural similarities with isocorynoline but has distinct pharmacological properties.
Boldine: An alkaloid with antioxidant and anti-inflammatory properties, structurally related to isocorynoline.
Isocorynoline stands out due to its potent anti-cancer and neuroprotective effects, making it a valuable compound for further research and development.
Properties
CAS No. |
51151-82-7 |
|---|---|
Molecular Formula |
C21H21NO5 |
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(1S,12S,13R)-13,24-dimethyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol |
InChI |
InChI=1S/C21H21NO5/c1-21-14-3-4-15-19(27-10-24-15)13(14)8-22(2)20(21)12-7-17-16(25-9-26-17)5-11(12)6-18(21)23/h3-5,7,18,20,23H,6,8-10H2,1-2H3/t18-,20-,21-/m0/s1 |
InChI Key |
IQUGPRHKZNCHGC-JBACZVJFSA-N |
Isomeric SMILES |
C[C@]12[C@H](CC3=CC4=C(C=C3[C@@H]1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O |
Canonical SMILES |
CC12C(CC3=CC4=C(C=C3C1N(CC5=C2C=CC6=C5OCO6)C)OCO4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


